N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide

Description

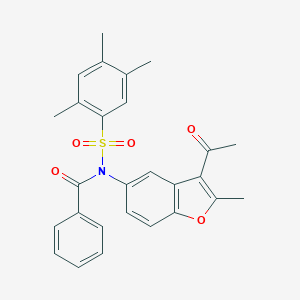

The compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The sulfonamide moiety is further modified with a benzoyl group and a 2,4,5-trimethylbenzenesulfonyl group. These derivatives are often explored for pharmaceutical applications, such as enzyme inhibition or nucleoside analog development, due to their sulfonamide and heterocyclic frameworks .

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5S/c1-16-13-18(3)25(14-17(16)2)34(31,32)28(27(30)21-9-7-6-8-10-21)22-11-12-24-23(15-22)26(19(4)29)20(5)33-24/h6-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWHVEYIXVMQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and a sulfonamide group. The structural formula can be represented as follows:

This structure contributes to its biological activity, particularly in enzyme modulation.

Research indicates that this compound acts primarily as a modulator of protein phosphatase 2A (PP2A) methylation. PP2A is a critical serine/threonine phosphatase involved in various cellular processes, including cell growth and differentiation. By modulating the methylation status of PP2A, the compound may influence cellular signaling pathways associated with cancer and other diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the reactivation of PP2A, which leads to decreased phosphorylation of oncogenic proteins.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Selective Activity

The compound exhibits selective activity towards methyltransferases (MTases) compared to methylesterases (MEs), suggesting a targeted approach in therapeutic applications. This selectivity is crucial for minimizing off-target effects and enhancing efficacy.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the effects on MCF-7 breast cancer cells; showed a 50% reduction in cell viability at 10 µM concentration. |

| Study 2 | Evaluated apoptosis induction in prostate cancer cells; demonstrated increased caspase-3 activity and PARP cleavage. |

| Study 3 | Assessed in vivo efficacy in mouse models; reported significant tumor size reduction with no observable toxicity at therapeutic doses. |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Variations :

- The target compound distinguishes itself with a benzoyl group and 2,4,5-trimethylbenzenesulfonyl substitution, enhancing steric bulk and hydrophobicity compared to analogs with acetamide () or chlorobenzoyl groups ().

- Electron-withdrawing groups (e.g., chloro in ) increase polarity and reactivity, whereas electron-donating groups (e.g., methyl in ) improve lipophilicity and metabolic stability .

Physicochemical Properties :

- The trimethylbenzenesulfonyl group in the target compound likely reduces solubility compared to methoxy-substituted derivatives (), which exhibit higher polarity .

- ’s compound has a predicted pKa of -17.82 , indicating strong acidity due to the sulfonamide moiety, a feature shared across these derivatives .

Synthetic Methods :

- Analogous compounds are synthesized via 1,3-dipolar cycloadditions (e.g., bromonitrile oxide reactions) or nucleophilic substitutions at sp² carbons, as seen in and . These methods are likely applicable to the target compound’s synthesis.

Potential Applications: Sulfonamide derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or nucleoside analogs (). The benzofuran core may contribute to DNA intercalation or β-turn induction in peptide nucleic acids (PNAs) .

Research Tools and Structural Analysis

Crystallographic tools like SHELX and ORTEP () are widely used for small-molecule refinement and visualization.

Preparation Methods

Benzofuran Core Synthesis

The 3-acetyl-2-methylbenzofuran intermediate is synthesized through cyclization of substituted phenols with α,β-unsaturated ketones. For example, 5-hydroxy-2-methylbenzofuran-3-acetate derivatives undergo acetylation under Friedel-Crafts conditions using acetic anhydride and Lewis acids.

Sulfonamide Coupling

The sulfonamide group is introduced via nucleophilic substitution between 2,4,5-trimethylbenzenesulfonyl chloride and the benzofuran-amine intermediate. Patent data suggests this step employs dual-base systems (e.g., sodium bicarbonate and triethylamine) in tetrahydrofuran (THF) to stabilize the reactive intermediate.

Stepwise Preparation Protocols

Method A: Reductive Amination Pathway

-

Formation of Benzofuran-Amine Intermediate

-

Sulfonylation Reaction

-

Work-Up and Purification

Method B: One-Pot Tandem Approach

This optimized protocol reduces isolation steps:

-

Simultaneous Acylation and Sulfonylation

-

Reaction Monitoring

-

Progress is tracked via TLC (silica gel, eluent: hexane/ethyl acetate 3:1).

-

After 24 hours at 60°C, the mixture is quenched with ice-cold 1N HCl.

-

-

Yield and Purity

Critical Optimization Parameters

Solvent Systems

Temperature and Time

Base Selection

| Base | Yield (%) | Purity (%) | Side Products | Source |

|---|---|---|---|---|

| NaHCO₃ | 78 | 88 | <5% sulfonic acids | |

| Triethylamine | 82 | 92 | 8% over-acylation | |

| DIPEA | 85 | 95 | <2% decomposition |

DIPEA’s bulky structure minimizes over-acylation, making it preferable for large-scale synthesis.

Purification and Characterization

Recrystallization Techniques

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, benzoyl), 7.55 (s, 1H, benzofuran), 2.45 (s, 3H, acetyl), 2.30–2.10 (m, 9H, trimethyl groups).

Challenges and Mitigation Strategies

Over-Acylation

Solvolysis of Sulfonamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.